REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[CH:10]([CH3:13])[C:9]([NH:14]C(OCC)=O)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C(O)(=O)C>[OH-].[Na+]>[C:1]1([N:7]2[C:11](=[O:12])[CH:10]([CH3:13])[C:9]([NH2:14])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
1-phenyl-3-carbethoxyamino-4-methyl-2-pyrazolin-5-one
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C(C1=O)C)NC(=O)OCC
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C(C1=O)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |